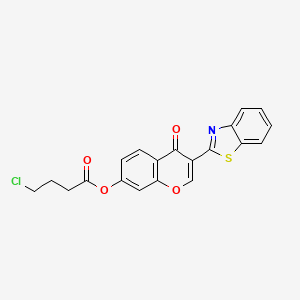

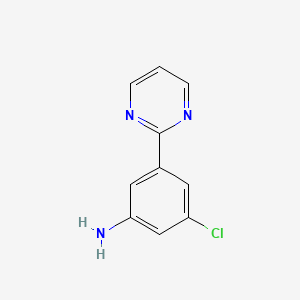

![molecular formula C14H13ClFN3OS B2551444 N'-[5-(4-氯-2-氟-5-甲基苯甲酰)-1,3-噻唑-2-基]-N,N-二甲基亚氨基甲酰胺 CAS No. 865659-30-9](/img/structure/B2551444.png)

N'-[5-(4-氯-2-氟-5-甲基苯甲酰)-1,3-噻唑-2-基]-N,N-二甲基亚氨基甲酰胺

描述

The compound "N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide" is a derivative of thiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Thiazole derivatives are known for their wide range of biological activities, including antifungal properties as indicated by the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-component reactions, as seen in the preparation of various 5-(1,3-thiazol-5-yl) benzamides . These compounds are typically synthesized by reacting a bromoacetyl compound with thiourea or its derivatives in the presence of a base, followed by alkylation with n-alkylbromides. The synthesis process is characterized by techniques such as infrared spectroscopy, 1H NMR spectroscopy, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with substituents on the thiazole ring influencing the compound's properties and activity. In some cases, the molecular structure is elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclocondensations, which are used to prepare thiazolium salts . These reactions typically involve the interaction of isocyanides with other reactants like dimethylthioformamide or aryl chlorothioformates, leading to the formation of thiazolium salts with potential reactivity towards other chemical species .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents such as chloro, fluoro, and methyl groups can affect the compound's solubility, stability, and reactivity. The antifungal activity of these compounds is often assessed through biological screening, which provides insights into their potential as pharmaceutical agents . Additionally, the anti-inflammatory activity of related compounds has been evaluated, with some showing promising results without adverse effects on myocardial function .

科学研究应用

合成方法和化学性质

- 氟代苯并噻唑:一项研究探索了一系列单氟代和双氟代 2-(4-氨基-3-取代苯基)苯并噻唑的合成路线,揭示了获得区域异构体 5-和 7-氟苯并噻唑及其在人乳腺细胞系中的体外细胞毒活性。合成涉及前体 3-氟-硫代苯甲酰胺的 Jacobsen 环化,突出了氟原子对生物活性的影响 (Hutchinson 等人,2001)。

生物活性与潜在应用

- 抗癌活性:对苯并噻唑衍生物(包括具有氟取代基的衍生物)的研究表明,它们在特定癌细胞系中具有有效的细胞毒性作用,强调了它们作为抗癌剂的潜力。对氟代 2-(4-氨基苯基)苯并噻唑的研究显示,它们对 MCF-7 (ER+) 和 MDA 468 (ER-) 乳腺癌细胞系具有显着的活性,其中 2-(4-氨基-3-甲基苯基)-5-氟苯并噻唑被确定为广谱剂。这突出了结构修饰在增强抗肿瘤特异性和活性中的作用 (Hutchinson 等人,2001)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

属性

IUPAC Name |

N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN3OS/c1-8-4-9(11(16)5-10(8)15)13(20)12-6-17-14(21-12)18-7-19(2)3/h4-7H,1-3H3/b18-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNCLXBIRYVNDV-CNHKJKLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C(=O)C2=CN=C(S2)N=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1Cl)F)C(=O)C2=CN=C(S2)/N=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324738 | |

| Record name | N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821391 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

865659-30-9 | |

| Record name | N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)

![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)